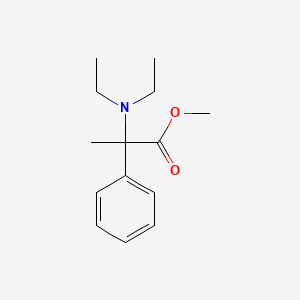
1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester is a complex organic compound belonging to the naphthyridine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines can undergo cyclization reactions in the presence of catalysts and specific reagents to form the naphthyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the naphthyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine derivatives: These compounds share a similar core structure but differ in the position of nitrogen atoms.
1,8-Naphthyridine derivatives: Another class of naphthyridines with different biological activities and properties.
Uniqueness
1,6-Naphthyridine-3-carboxylic acid, 6-ethyl-5,6-dihydro-2-methyl-5-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
80812-57-3 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
methyl 6-ethyl-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-4-15-6-5-11-10(12(15)16)7-9(8(2)14-11)13(17)18-3/h5-7H,4H2,1-3H3 |
Clé InChI |
PBRBTFYFQIXXGO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC2=NC(=C(C=C2C1=O)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)


![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)










